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molecular formula C12H9BrClNO B8688963 5-bromo-4-(4-chlorophenyl)-6-methylpyridin-2(1H)-one CAS No. 917969-72-3

5-bromo-4-(4-chlorophenyl)-6-methylpyridin-2(1H)-one

Cat. No. B8688963
M. Wt: 298.56 g/mol
InChI Key: VYIPDZRLSQLODJ-UHFFFAOYSA-N
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Patent
US07572808B2

Procedure details

A suspension of 4-(4-chlorophenyl)-6-methylpyridin-2(1H)-one (0.44 g, 2.0 mmol) in methanol (30 mL) was refluxed until a clear solution formed. The solution was allowed to cool to 40° C., then NBS (285 mg, 1.6 mmol) was added in small portions over 30 min. After completion of the addition, analysis by HPLC/MS indicated about 40% of the starting 4-(4-chlorophenyl)-6-methylpyridin-2(1H)-one remained. Additional NBS (142 mg, 0.8 mmol) was added in portions over 10 min. The reaction mixture was stirred at room temperature for 1 h, then concentrated under reduced pressure. The residue was triturated with a mixture of water (50 mL) and EtOAc (50 mL), and filtered to obtain a solid product which contained mainly the regioisomeric bromide, 5-bromo-4-(4-chlorophenyl)-6-methylpyridin-2(1H)-one. The filtrate was extracted with EtOAc (30 mL×3). The combined extracts were washed with aqueous saturated NaCl solution, dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified using a silica gel cartridge (80 g) eluted with a gradient of EtOAc (30-100%) in hexanes to afford 280 mg (47%) of the title product as a white solid. HPLC/MS: retention time=3.15 min, [M+H]+=298.0.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
285 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
142 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
47%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[C:12]([CH3:14])[NH:11][C:10](=[O:15])[CH:9]=2)=[CH:4][CH:3]=1.C1C(=O)N([Br:23])C(=O)C1.[Br-].BrC1C(C2C=CC(Cl)=CC=2)=CC(=O)NC=1C>CO>[Br:23][C:9]1[C:10](=[O:15])[NH:11][C:12]([CH3:14])=[CH:13][C:8]=1[C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC(NC(=C1)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
285 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC(NC(=C1)C)=O
Step Four
Name
Quantity
142 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC(NC1C)=O)C1=CC=C(C=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed until a clear solution
CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
After completion of the addition, analysis by HPLC/MS
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with a mixture of water (50 mL) and EtOAc (50 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain a solid product which
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc (30 mL×3)
WASH
Type
WASH
Details
The combined extracts were washed with aqueous saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluted with a gradient of EtOAc (30-100%) in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(NC(=CC1C1=CC=C(C=C1)Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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